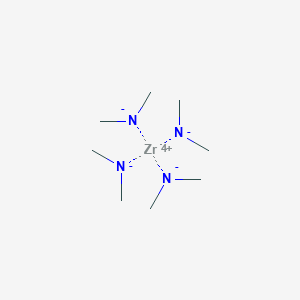
Tetrakis(dimethylamino)zirconium
Overview
Description
Tetrakis(dimethylamino)zirconium is a chemical compound with the molecular formula C₈H₂₄N₄Zr . It is a zirconium-based compound where zirconium is coordinated with four dimethylamino groups. This compound is primarily used as a precursor in various chemical processes, especially in the field of atomic layer deposition for creating thin films of zirconium oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(dimethylamino)zirconium is typically synthesized through the reaction of zirconium tetrachloride with lithium dimethylamide in an inert atmosphere. The reaction proceeds as follows:
ZrCl4+4LiN(CH3)2→Zr[N(CH3)2]4+4LiCl
The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to prevent contamination and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(dimethylamino)zirconium undergoes several types of chemical reactions, including:
Substitution Reactions: The dimethylamino groups can be substituted by other ligands, such as alkoxides or halides.
Elimination Reactions: The compound can undergo elimination reactions to form zirconium-containing products and dimethylamine.
Common Reagents and Conditions
Hydroxylated Surfaces: In atomic layer deposition, this compound reacts with hydroxylated surfaces, leading to the elimination of dimethylamine and the formation of zirconium oxide films.
Major Products
The major products formed from the reactions of this compound include zirconium oxide (ZrO₂) and dimethylamine (HN(CH₃)₂) .
Scientific Research Applications
Tetrakis(dimethylamino)zirconium is widely used in scientific research, particularly in the following areas:
Atomic Layer Deposition (ALD): It is a key precursor for the deposition of zirconium oxide thin films, which are used in microelectronics, gas sensors, and high-k dielectrics.
Catalysis: The compound is used in the synthesis of catalysts for various chemical reactions.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of tetrakis(dimethylamino)zirconium in atomic layer deposition involves the following steps:
Adsorption: The compound adsorbs onto the hydroxylated surface.
Ligand Exchange: The dimethylamino groups are exchanged with hydroxyl groups on the surface, forming zirconium-oxygen bonds.
Elimination: Dimethylamine is eliminated, leaving behind a zirconium oxide layer.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(ethylmethylamino)zirconium: Similar to tetrakis(dimethylamino)zirconium but with ethylmethylamino groups instead of dimethylamino groups.
Tetrakis(diethylamino)zirconium: Contains diethylamino groups and exhibits similar reactivity.
Uniqueness
This compound is unique due to its high reactivity and efficiency in forming high-quality zirconium oxide films. Its smaller ligand size compared to ethylmethylamino and diethylamino groups allows for better packing and uniformity in thin film applications .
Properties
IUPAC Name |
dimethylazanide;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCMDRNGBIZOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19756-04-8 | |
| Record name | Zirconium, tetrakis(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019756048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(dimethylamido)zirconium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

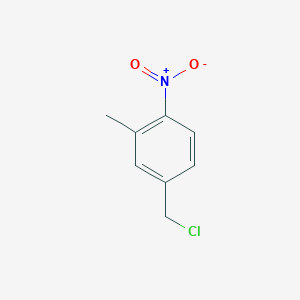

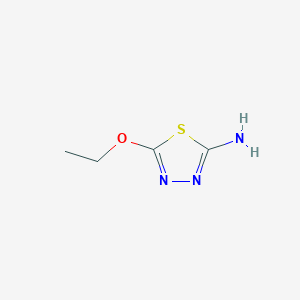

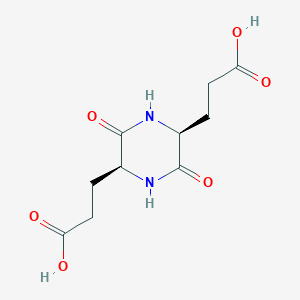


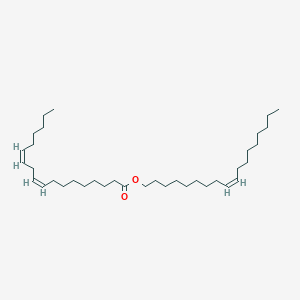




![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
